molecular formula C11H15BrFNO B13305128 1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol

1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol

Katalognummer: B13305128
Molekulargewicht: 276.14 g/mol
InChI-Schlüssel: FMXJQXAOSFWLHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol is an organic compound characterized by the presence of bromine, fluorine, carbon, and oxygen atoms. It is typically a colorless to pale yellow liquid with a distinct aromatic odor. This compound is often used as an intermediate or reagent in organic synthesis, particularly in the pharmaceutical and materials science fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol generally involves the reduction of 4-bromo-3-fluorobenzaldehyde. The reaction conditions must be carefully controlled to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reduction reactions. The process is optimized for high yield and purity, often involving advanced techniques and equipment to maintain consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The exact molecular targets and pathways are often the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol include:

Uniqueness

What sets this compound apart is its specific combination of bromine and fluorine atoms, which can confer unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic applications where these properties are advantageous .

Eigenschaften

Molekularformel

C11H15BrFNO

Molekulargewicht

276.14 g/mol

IUPAC-Name

1-[(4-bromo-3-fluorophenyl)methylamino]-2-methylpropan-2-ol

InChI

InChI=1S/C11H15BrFNO/c1-11(2,15)7-14-6-8-3-4-9(12)10(13)5-8/h3-5,14-15H,6-7H2,1-2H3

InChI-Schlüssel

FMXJQXAOSFWLHM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CNCC1=CC(=C(C=C1)Br)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.